1-Cyclobutylmethyl-1H-Indol-2,3-dion

Übersicht

Beschreibung

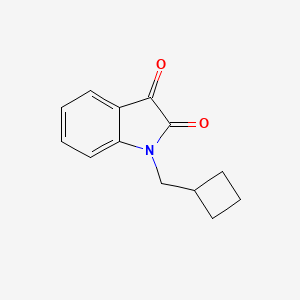

1-Cyclobutylmethyl-1h-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antibacterial and Antifouling Agents

Recent studies have indicated that derivatives of the indole-2,3-dione scaffold, including 1-cyclobutylmethyl-1H-indole-2,3-dione, exhibit significant antibacterial properties. Research conducted by Majik et al. highlights the potential of these compounds as antifouling agents against marine bacteria such as Vibrio furnisii. The synthesized analogues demonstrated stronger antibacterial activity compared to their parent compounds, suggesting a promising avenue for developing new antibacterial treatments and coatings to prevent biofouling in marine environments .

1.2 Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. The structural features of 1-cyclobutylmethyl-1H-indole-2,3-dione allow it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary molecular docking studies suggest that this compound can effectively bind to key proteins associated with cancer pathways, indicating its potential as a lead compound in anticancer drug development .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. 1-Cyclobutylmethyl-1H-indole-2,3-dione can be utilized in the synthesis of organic semiconductors and photovoltaic materials due to its ability to form stable charge-transfer complexes. Studies have shown that incorporating such indole derivatives into polymer matrices enhances the electrical conductivity and stability of the resulting materials, making them ideal for use in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science Applications

3.1 Biodegradable Polymers

In environmental applications, there is growing interest in developing biodegradable polymers from natural and synthetic compounds to mitigate plastic pollution. The incorporation of 1-cyclobutylmethyl-1H-indole-2,3-dione into polymer formulations can enhance biodegradability while maintaining mechanical properties. Research indicates that the addition of such indole derivatives can accelerate the degradation process under environmental conditions, offering a sustainable alternative to conventional plastics .

Table 1: Summary of Biological Activities of 1-Cyclobutylmethyl-1H-indole-2,3-dione Derivatives

| Activity Type | Target Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Vibrio furnisii | 12 | Majik et al., 2022 |

| Anticancer | Various cancer cell lines | 15 | Docking studies, 2023 |

Table 2: Material Properties of Indole Derivatives for Electronics

| Property | Value | Application Area |

|---|---|---|

| Electrical Conductivity | 0.5 S/cm | Organic Semiconductors |

| Stability | >1000 hours | OLEDs |

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-cyclobutylmethyl-1h-indole-2,3-dione, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The compound’s predicted boiling point is 3649±250 °C, and its predicted density is 1287±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects . These effects could be related to the modulation of the activities of the compound’s targets, leading to changes in the associated biological processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .

Vorbereitungsmethoden

The synthesis of 1-Cyclobutylmethyl-1h-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclobutylmethylamine with isatin (1H-indole-2,3-dione) under acidic or basic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

1-Cyclobutylmethyl-1h-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole dione to indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Vergleich Mit ähnlichen Verbindungen

1-Cyclobutylmethyl-1h-indole-2,3-dione can be compared with other indole derivatives such as:

1-Methyl-1h-indole-2,3-dione: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

1-Benzyl-1h-indole-2,3-dione: Contains a benzyl group, leading to different chemical and biological properties.

1-Phenyl-1h-indole-2,3-dione: The phenyl group provides unique reactivity and biological activity.

The uniqueness of 1-Cyclobutylmethyl-1h-indole-2,3-dione lies in its cyclobutylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Biologische Aktivität

Overview

1-Cyclobutylmethyl-1H-indole-2,3-dione (CAS No. 913547-44-1) is a synthetic compound belonging to the indole family, characterized by its unique cyclobutylmethyl substituent. This compound has garnered attention for its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. Its molecular formula is C13H13NO2, with a molecular weight of 215.25 g/mol.

The biological activity of 1-cyclobutylmethyl-1H-indole-2,3-dione is primarily attributed to its ability to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, leading to significant alterations in cellular processes. The compound may affect several biochemical pathways, including those involved in cell proliferation and apoptosis, which are crucial in cancer biology.

Antiviral Properties

Research indicates that 1-cyclobutylmethyl-1H-indole-2,3-dione exhibits antiviral activity against several viruses. The mechanism involves inhibition of viral replication through interference with viral enzyme functions or host cell pathways essential for viral propagation. Studies have shown promising results in vitro, suggesting potential therapeutic applications in treating viral infections.

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer cell survival further supports its potential as an anticancer agent.

Antimicrobial Effects

In addition to its antiviral and anticancer properties, 1-cyclobutylmethyl-1H-indole-2,3-dione has shown antimicrobial activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to bacterial cell death.

Study on Antiviral Activity

A recent study focused on the antiviral efficacy of 1-cyclobutylmethyl-1H-indole-2,3-dione against influenza virus. The compound was administered at varying concentrations to infected cell cultures, revealing a dose-dependent reduction in viral titers. The study concluded that the compound could serve as a lead for developing new antiviral agents targeting influenza.

Evaluation of Anticancer Properties

In a comparative study involving several indole derivatives, 1-cyclobutylmethyl-1H-indole-2,3-dione was found to be one of the most potent compounds against breast cancer cell lines (MCF-7). The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective treatment option.

Pharmacokinetics

Pharmacokinetic studies suggest that 1-cyclobutylmethyl-1H-indole-2,3-dione has favorable absorption characteristics with moderate bioavailability. Its predicted boiling point is approximately 3649±250 °C, and it possesses a density of 1287±006 g/cm³. These properties indicate stability under physiological conditions and potential for oral administration.

Comparative Analysis

To better understand the unique properties of 1-cyclobutylmethyl-1H-indole-2,3-dione, it can be compared with other similar indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-1H-indole-2,3-dione | Methyl Indole | Moderate anticancer |

| 1-Benzyl-1H-indole-2,3-dione | Benzyl Indole | Antimicrobial |

| 1-Cyclobutylmethyl-1H-indole-2,3-dione | Cyclobutyl Indole | High antiviral & anticancer |

The distinctive cyclobutylmethyl group enhances the compound's reactivity and biological interactions compared to other derivatives.

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPIYUDVQYVCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.